3-Aminobenzenesulfonate
Description
Historical Context and Early Research Milestones
The history of 3-aminobenzenesulfonate is closely linked to the rise of the synthetic dye industry in the 19th century. Following William Henry Perkin's accidental discovery of mauveine in 1856, a new era of chemical synthesis began, with a focus on creating a wide array of synthetic dyes from coal tar derivatives. pbworks.com Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group), became a particularly important class of synthetic colorants due to their straightforward synthesis and versatile color properties. pbworks.comunb.ca
This compound, an aniline (B41778) derivative, emerged as a key building block in the production of these azo dyes. pbworks.comtheasengineers.com The manufacturing process for metanilic acid typically involves the sulfonation of nitrobenzene (B124822) to form m-nitrobenzenesulfonic acid, which is then reduced to yield this compound. chemicalbook.comchemicalbook.com An early industrial method involved the reduction of m-nitrobenzene sulfonic acid using iron powder. google.com While crude this compound could be used directly for some applications, such as the production of 3-aminophenol (B1664112) via alkali fusion, a purer form was required for dye manufacturing, which was achieved by acidifying the crude solution and filtering the resulting product. chemicalbook.com
The development of sulfa drugs in the early 20th century marked another significant milestone in the history of aminobenzenesulfonic acids. solubilityofthings.com Although sulfanilamide (B372717) (4-aminobenzenesulfonamide) was the foundational molecule for this class of antibacterial agents, the underlying chemistry of aminobenzenesulfonic acids, including this compound, was pivotal to these advancements.
Academic Significance in Organic Chemistry and Materials Science
The academic significance of this compound stems from its versatile nature as an intermediate in organic synthesis and as a monomer in materials science. theasengineers.com Its bifunctional nature, possessing both an amino group and a sulfonic acid group, allows it to be a versatile building block for a variety of more complex molecules.
In organic chemistry, it is a crucial precursor for the synthesis of numerous compounds, including:
Azo dyes: It is a key intermediate in the manufacturing of a wide range of azo dyes used in the textile, leather, and food industries. theasengineers.com
Pharmaceuticals: It serves as a building block in the synthesis of certain pharmaceuticals, including some antimicrobial sulfa drugs. theasengineers.com
Specialty Chemicals: It is used in the production of various organic compounds such as herbicides, pigments, and plasticizers. theasengineers.com
In materials science, this compound has gained prominence in the development of conducting polymers. Polyaniline (PANI) is a well-studied conducting polymer, but its application has been limited by its poor solubility. frontiersin.orgnih.gov The introduction of the sulfonic acid group from this compound into the polymer backbone to create sulfonated polyaniline (SPAN) significantly improves its solubility and processability without drastically compromising its electrical conductivity. researchgate.net This has opened up new avenues for the application of polyaniline-based materials in areas such as:
Electronics and Sensors: The improved properties of SPAN make it suitable for use in electronic devices and as the active component in various sensors. frontiersin.orgscirp.org For instance, it has been used in the fabrication of glucose biosensors. sigmaaldrich.com
Corrosion Inhibition: It has been investigated for its role in creating corrosion-inhibiting materials.
Biocompatible Materials: Research has shown its utility in the synthesis of cytocompatible sulfonated polyanilines, suggesting potential applications in biomedical devices. sigmaaldrich.comsigmaaldrich.com
The homopolymerization of this compound was initially challenging due to the electron-withdrawing nature of the sulfonic acid group. frontiersin.org Early successful polymerization was achieved under high pressure. nih.gov More recently, methods using laccase biocatalysis have been explored as an environmentally friendly approach to synthesizing SPAN. frontiersin.org
Structural Features and Reactivity Principles
This compound is an organic compound with the chemical formula C₆H₇NO₃S. wikipedia.org It exists as a white powder and is slightly soluble in water. wikipedia.org The molecule consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and a sulfonic acid group (-SO₃H) at positions 1 and 3, respectively.
| Property | Value |
| Molecular Formula | C₆H₇NO₃S |
| Molar Mass | 173.19 g/mol |
| Appearance | White powder |
| Melting Point | >300 °C |
| Water Solubility | Slightly soluble |
Table 1: Physical and Chemical Properties of this compound. wikipedia.org
The presence of both an acidic sulfonic acid group and a basic amino group makes this compound an amphoteric compound, meaning it can react as both an acid and a base. It is a conjugate acid of a this compound anion. nih.gov
The reactivity of this compound is dictated by its functional groups:
Amino Group: The amino group is nucleophilic and can undergo diazotization when treated with nitrous acid. The resulting diazonium salt is an important electrophilic intermediate that readily couples with electron-rich aromatic compounds, such as phenols and other amines, to form azo dyes. pbworks.com This diazonium coupling reaction is a cornerstone of the synthetic dye industry. pbworks.com
Sulfonic Acid Group: The sulfonic acid group is strongly acidic and imparts increased water solubility to the molecule and its derivatives. researchgate.net This property is particularly important in the synthesis of water-soluble dyes and polymers.
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJAQTYSTDTMCU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NO3S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Aminobenzenesulfonate
Established Synthetic Routes to 3-Aminobenzenesulfonate
This compound, also known as metanilic acid, is a significant intermediate in the chemical industry, particularly for the synthesis of dyes and polymers. smolecule.comlookchem.com Its production is primarily achieved through two well-established methodologies: the reduction of a nitroaromatic precursor and the sulfonation of aniline (B41778).
Catalytic Hydrogenation of Nitroaromatic Precursors
A prevalent and efficient method for synthesizing this compound is the catalytic hydrogenation of 3-nitrobenzenesulfonate. google.comgoogle.com This process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst. chemcess.com This reaction is a type of gas-liquid-solid three-phase hydrogenation and is considered a green technology alternative to older methods like iron powder reduction, which generate significant waste. google.com
The reaction typically starts with an aqueous solution of sodium 3-nitrobenzenesulfonate. lookchem.comgoogle.com The pH of the solution is often adjusted to be neutral or slightly alkaline (pH 6-8.5) before the hydrogenation process begins in a high-pressure reactor or autoclave. google.comgoogle.com A variety of catalysts are effective for this transformation, with choices including platinum-ruthenium on carbon (Pt-Ru/C), palladium on activated carbon (Pd/C), and Raney nickel. lookchem.comgoogle.com The reaction is carried out under elevated hydrogen pressure and temperature. google.comgoogle.com Upon completion, indicated by the cessation of hydrogen consumption, the catalyst is filtered out for recycling. google.comgoogle.com The final product, this compound, is then precipitated from the filtrate by acidification. google.com This method is noted for its high product purity, high yield, and the recoverability of the catalyst, making it an industrially attractive route. google.com
Table 1: Catalytic Hydrogenation Conditions for this compound Synthesis
| Catalyst | Precursor | Pressure | Temperature | pH | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|
| Pt-Ru/C | Sodium m-nitrobenzenesulfonate | 0.5–1.5 MPa | 75–100 °C | 7.5–8.5 | >99% conversion & selectivity | lookchem.comgoogle.com |
| Raney Nickel | 3-Nitrobenzenesulfonic acid | 0.2–3 MPa | 20–180 °C | Not specified | 95% yield | google.com |
| Pd/C | 3-Nitrobenzenesulfonic acid | 0.2–3 MPa | 20–180 °C | Not specified | Not specified | google.com |
| Pd/Activated Carbon | 3-Nitrobenzenesulfonic acid | 0.8–2.0 MPa | 60–130 °C | 6-8 | Not specified | google.com |
Alternative Chemical Synthesis Pathways
Besides catalytic hydrogenation, the most common alternative route to this compound is the direct sulfonation of aniline. smolecule.com This electrophilic aromatic substitution reaction typically uses sulfuric acid or oleum (B3057394) as the sulfonating agent. smolecule.com
Another novel synthesis method starts from 2-hydroxy-5-methylphenyl methyl ketone oxime. researchgate.net By heating the oxime with 60% sulfuric acid, a Beckmann rearrangement is believed to occur, forming an acetanilide (B955) intermediate. researchgate.net This intermediate then undergoes sulfonation and subsequent hydrolysis of the amide group to yield a derivative of this compound, specifically 3-amino-2-hydroxy-5-methylbenzenesulfonic acid. researchgate.net
Functionalization Strategies and Derivatization
The structure of this compound, featuring both a basic amino group and an acidic sulfonic acid group on an aromatic ring, allows for a variety of chemical modifications. smolecule.com
Amine Group Modifications
The amino group (-NH₂) is a key site for functionalization. It can readily participate in several types of reactions:
Polymerization: this compound is used as a monomer in the synthesis of conductive polymers, specifically sulfonated polyanilines (SPANI). smolecule.comfrontiersin.org The polymerization can be initiated chemically, using oxidants like ferric chloride (FeCl₃), or biocatalytically with enzymes such as laccase. frontiersin.orgnih.gov The resulting polymer possesses enhanced solubility due to the sulfonic acid groups. frontiersin.org
Azo Coupling: The amino group can be converted into a diazonium salt, which then couples with other aromatic compounds to form azo dyes. smolecule.com This is a fundamental reaction in the dye manufacturing industry.
Amide and Sulfonamide Formation: The amine can react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. For instance, it can react with 4-chlorosulfonyl-7-fluoro-2,1,3-benzoxadiazole to create a water-soluble fluorescent derivatization reagent. dss.go.th Multi-walled carbon nanotubes have been functionalized by forming an amide bond between carboxyl groups on the nanotubes and the amino group of p-aminobenzenesulfonic acid. sioc-journal.cn
Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions to create more complex molecules. smolecule.com
Sulfonic Acid Group Transformations
The sulfonic acid group (-SO₃H) primarily influences the molecule's physical properties and can participate in certain reactions:
Salt Formation: As a strong acid, the sulfonic acid group readily deprotonates in aqueous solutions, forming a sulfonate salt (-SO₃⁻). smolecule.com This imparts significant water solubility to the molecule and its derivatives, such as sulfonated polyanilines and s-triazine dyes. frontiersin.orggoogle.com It can undergo neutralization reactions with bases. smolecule.com
Zwitterion Formation: The presence of both the acidic sulfonic acid group and the basic amino group allows this compound to exist as a zwitterion, or internal salt, particularly in aqueous solutions at moderate pH. smolecule.com
Aromatic Ring Functionalization
Further substitution on the benzene (B151609) ring of this compound is influenced by the existing functional groups. The amino group is an activating, ortho-para directing group, while the sulfonic acid group is a deactivating, meta-directing group. This directing influence is critical in the synthesis of more complex derivatives where functionalization occurs on the precursor molecules. For example, in the synthesis of 4-amino-3-nitrobenzenesulfonate, the ortho-directing effect of the sulfonic acid group on an aniline precursor facilitates selective nitration at the desired position. The polymerization of functionalized monomers is a key strategy, where substituents are attached to the aniline ring before the polymerization process that forms the polymer chain. mdpi.com
Polymerization and Oligomerization of this compound Monomers
The synthesis of polymers and oligomers from this compound monomers has been approached through several distinct methodologies. The inherent properties of the monomer, particularly the electron-withdrawing and sterically hindering nature of the sulfonic acid group, present unique challenges to polymerization that are not encountered with unsubstituted aniline. frontiersin.orgnih.gov These challenges have necessitated the development of specialized protocols, including chemical, electrochemical, and biocatalytic strategies, to achieve successful polymerization.
Chemical Oxidative Polymerization Protocols
Chemical oxidative polymerization of 3-aminobenzenesulfonic acid (also referred to as metanilic acid or 3-ABSa) is a non-trivial process. frontiersin.org Early efforts to directly homopolymerize ring-sulfonated anilines were largely unsuccessful due to the deactivating effect of the sulfonic acid group, which diminishes the monomer's susceptibility to oxidation. frontiersin.orgnih.gov The first successful chemical homopolymerization of 3-ABSa was achieved under high-pressure conditions (a minimum of 7 kbar), which resulted in a low yield of the polymer. frontiersin.orgnih.govfrontiersin.orggriffith.edu.au
Subsequent research has focused on developing more practical, ambient-pressure methods. One notable approach involves a solid-state synthesis using ferric chloride hexahydrate (FeCl₃·6H₂O) as both an oxidant and a dopant. frontiersin.orgnih.gov This solvent-free reaction, conducted at a moderately elevated temperature of 40°C to 45°C, successfully yields high-molecular-weight poly(3-aminobenzenesulfonic acid), obtaining the fully oxidized pernigraniline form. frontiersin.orgnih.govdntb.gov.ua However, studies have also shown that 3-ABSa does not readily homopolymerize in aqueous solutions at low pH using conventional chemical oxidation methods. frontiersin.orgnih.gov
Electrochemical Polymerization Techniques
Electrochemical polymerization offers a powerful alternative for synthesizing polymers from this compound, providing direct control over the polymerization process on a conductive substrate. frontiersin.orgnih.gov This method has been successfully employed to overcome the challenges associated with chemical oxidation. nih.govfrontiersin.org The primary techniques used for the electropolymerization of 3-ABSa and its copolymers include potentiodynamic (cyclic voltammetry), potentiostatic (chronoamperometry), and galvanostatic (chronopotentiometry) methods. core.ac.ukgoogle.com
In a typical process, the polymerization is carried out in a solution containing the monomer and a supporting electrolyte, which can also act as a dopant. google.comresearchgate.net For instance, p-toluenesulfonic acid (PTSA) has been used as a synthesizing medium for the copolymerization of 3-aminobenzenesulfonic acid with other monomers like o-methoxyaniline. core.ac.uk
A common approach involves modifying an electrode surface, such as a glassy carbon electrode (GCE), with 3-ABSa. researchgate.netscirp.org This can be achieved by covalently grafting the monomer onto the GCE surface through direct electrochemical oxidation. scirp.org Following this functionalization, the electrochemical polymerization of aniline can be initiated on the modified surface, leading to the formation of a three-dimensional polyaniline-ABSA composite film. researchgate.netscirp.org This technique allows for the creation of polymers with effective doping from the sulfonic acid groups, which can extend the redox electroactivity of the resulting polymer into neutral or even basic media. scirp.org
The growth and properties of the electrochemically synthesized polymer films are often characterized in-situ using techniques like cyclic voltammetry and chronoamperometry. core.ac.ukresearchgate.net These methods allow for the analysis of the polymer's growth rate, redox behavior, and electrochromic switching properties. core.ac.ukresearchgate.net
Biocatalytic Polymerization Approaches
Biocatalytic polymerization represents an environmentally conscious or "green" approach to synthesizing sulfonated polyaniline (SPANI) from this compound. nih.govfrontiersin.org This method utilizes enzymes to catalyze the oxidative polymerization under mild, aqueous conditions. frontiersin.org The primary enzyme employed for this purpose is laccase, a multi-copper oxidase, with laccase from the fungus Trametes versicolor being a prominent example. frontiersin.orgnih.govresearchgate.net
The laccase-catalyzed process uses atmospheric oxygen as the oxidizing agent and can be performed at room temperature in buffered water, eliminating the need for harsh chemical oxidants. nih.govfrontiersin.org The progress of the polymerization can be monitored using UV-vis spectroscopy, where the appearance of a characteristic absorption peak (e.g., at 565 nm) signifies the formation of SPANI. frontiersin.orgresearchgate.netnih.gov
An interesting aspect of this biocatalytic route is that laccase can successfully oxidize 3-ABSa, despite the monomer having a significantly higher redox potential (+1.18 V at pH 4.5) than the enzyme itself (approx. +0.78 V for T. versicolor laccase). nih.gov While the exact mechanism for this phenomenon is not fully elucidated, it demonstrates the robust catalytic activity of the enzyme. nih.gov
The reaction is sensitive to pH, with optimal values for fungal laccases typically falling in the acidic range, around pH 4. frontiersin.org Research indicates that the biocatalytic polymerization of 3-ABSa does not yield SPANI as a sole product; its formation is often accompanied by the creation of azo-compounds, such as 3,3'-bis(sulfonated) azobenzene (B91143), as a significant byproduct. frontiersin.org Fine-tuning the reaction pH is considered a potential strategy to maximize the yield of the desired polymer and influence the length of the polymer chains. frontiersin.orgnih.gov
Referenced Compounds
Mechanistic Investigations of 3 Aminobenzenesulfonate Reactions
Oxidative Reaction Pathways
The oxidation of 3-aminobenzenesulfonate can proceed through complex pathways, often involving radical intermediates and enzymatic catalysis, leading to the formation of polymers or other coupled products.
The oxidation of aminobenzenesulfonic acids, including the meta-isomer, predominantly occurs via a radical intermediate. frontiersin.orgnih.gov Pulse radiolysis studies on aminobenzenesulfonates have been instrumental in investigating the formation and properties of the corresponding cation radicals. acs.org In moderately acidic conditions, the oxidation process can lead to the formation of sulfonated azobenzene (B91143) compounds, a reaction that proceeds through a radical mechanism. frontiersin.orgnih.gov The initial step involves the removal of an electron from the aminobenzenesulfonate molecule, generating a cation radical. This highly reactive species can then undergo further reactions, such as dimerization or polymerization.
Enzymes, particularly laccases, offer an environmentally conscious route for the oxidation and polymerization of this compound (3-ABSa). frontiersin.orgnih.gov Laccase from Trametes versicolor has been shown to catalyze the oxidation of 3-ABSa to produce sulfonated polyaniline (SPANI). frontiersin.orgresearchgate.net This biocatalytic process is notable because the redox potential of 3-ABSa at pH 4.5 is +1.18 V, which is significantly higher than that of the T1 copper site in T. versicolor laccase (+0.78 mV). frontiersin.orgnih.govfrontiersin.org Despite this thermodynamic challenge, the enzyme successfully facilitates the reaction, although the precise mechanism allowing for the oxidation of such high-potential substrates is not yet fully understood. nih.gov
The reaction, typically conducted in an acetate (B1210297) buffer at pH 4.6, results in the formation of a red-purple colored polymer. frontiersin.orgnih.gov Spectroscopic monitoring of the reaction provides insight into the mechanism. The key findings from UV-vis spectroscopy are summarized below.
| Time | Key Spectral Feature | Wavelength (nm) | Interpretation | Source |
|---|---|---|---|---|
| Initial (t=0) | - | - | Solution of 3-ABSa (13.2 mM) and laccase (66 μM). | researchgate.net |
| 1 min - 3 hr | Emergence of a prominent band | 565 | Formation of sulfonated polyaniline (SPANI). | frontiersin.orgresearchgate.net |
| - | Presence of a shoulder | ~380 | Relatively constant intensity throughout the initial phase. | researchgate.net |
| 24 hr | Simultaneous presence of two compounds | - | SPANI and 3,3'-bis(sulfonate) azobenzene. | frontiersin.org |
The enzyme-catalyzed oxidation is not perfectly selective. A significant byproduct, 3,3'-bis(sulfonated) azobenzene, is formed concurrently with SPANI. frontiersin.orgfrontiersin.org Spectroelectrochemical analysis suggests that under mildly acidic conditions, the formation of the sulfonated azobenzene compound occurs initially via the radical intermediate. frontiersin.orgnih.gov This indicates a competitive reaction pathway where the radical intermediates can either couple to form the azo-dimer or propagate to form the polymer chain.
Radical Intermediate Formation and Characterization
Reduction Reaction Mechanisms
This compound is commonly synthesized via the reduction of 3-nitrobenzenesulfonate. researchgate.netthieme-connect.de Mechanistic studies of this reduction, for instance using gold nanoparticles (AuNPs) as a catalyst and sodium borohydride (B1222165) as the reducing agent, reveal a consecutive reaction sequence. researchgate.net The process can be monitored by UV-vis spectroscopy, which allows for the identification of key intermediates. researchgate.net
The proposed mechanism involves a three-step sequence:
Intermediate Formation : The nitro group is first reduced to a hydroxylamine (B1172632) intermediate. This is observed as a shift in the main absorption peak.
Intermediate Consumption : The hydroxylamine intermediate is subsequently consumed as it is further reduced to the amine.
Product Formation : The final product, this compound, is formed, characterized by the appearance of a new absorption band at a lower wavelength.
The spectral changes observed during the gold nanoparticle-catalyzed reduction of 3-nitrobenzenesulfonate (NBS) provide evidence for this mechanistic pathway.
| Reaction Stage | Species | Observed Spectral Change | Wavelength (nm) | Source |
|---|---|---|---|---|
| I: Production of Intermediate | Hydroxylamine | Shift of main absorption band | 260 → 286 | researchgate.net |
| II: Consumption of Intermediate | Hydroxylamine | Decrease of absorption band | 286 | researchgate.net |
| III: Formation of Product | This compound | Appearance and increase of a new band | 238 | researchgate.net |
This consecutive reaction profile, where the formation of the hydroxylamine is faster than its subsequent reduction to the amine, has been corroborated by kinetic analysis. researchgate.net
Electropolymerization Kinetics and Growth Mechanisms
The direct polymerization of this compound is challenging due to the steric hindrance and strong electron-withdrawing nature of the sulfonic acid group, which deactivates the monomer towards oxidation. frontiersin.org Despite these difficulties, electropolymerization has been achieved using various techniques, including controlled current conditions, controlled potential methods, and cyclic voltammetry. nih.gov
The kinetics and growth mechanism are highly dependent on the reaction conditions. For instance, in the copolymerization of 3-aminobenzenesulfonic acid (metanilic acid, MA) with aniline (B41778) (An), the monomer concentration ratio significantly influences the morphology of the resulting polymer. researchgate.net Chemical copolymerization with an aniline to metanilic acid ratio (An/MA) of 1 resulted in granular morphologies. researchgate.net In contrast, a higher ratio of An/MA = 10 led to the formation of nanofibers, indicating a change in the growth mechanism. researchgate.net
The number of potential cycles during electropolymerization is another critical parameter. An increase in the number of cycles generally leads to a thicker polymer film on the electrode surface. However, an excessively thick film can obstruct electron transfer, thereby hindering the electrode's performance. jfda-online.com Therefore, optimizing the number of electropolymerization cycles is crucial for controlling the film's properties and the sensor's sensitivity in electrochemical applications. jfda-online.com The presence of aniline can act as an initiator for the oxidative polymerization of the less reactive sulfonated monomer. researchgate.net
Diazotization and Coupling Reaction Mechanisms
Diazotization : The first step is the formation of a diazonium salt. This compound reacts with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). slideshare.netunb.ca The amino group (-NH₂) acts as a nucleophile, attacking the nitrosonium ion (NO⁺) formed from the protonated nitrous acid. A series of proton transfers and the elimination of a water molecule results in the formation of the relatively unstable benzenediazonium-3-sulfonate ion. slideshare.netchegg.com
Azo Coupling : The second step is an electrophilic aromatic substitution reaction. slideshare.net The diazonium ion formed in the first step is a weak electrophile. It reacts with a second aromatic compound that is "activated" by a strong electron-donating group, such as a hydroxyl (-OH) or an amino (-NH₂) group. slideshare.net For example, the diazonium salt of metanilic acid can be coupled with an activated aromatic compound like 1-naphthol. chegg.com The diazonium ion attacks the electron-rich aromatic ring of the coupling agent, leading to the formation of a stable azo compound, characterized by the -N=N- linkage that connects the two aromatic rings. slideshare.net These azo compounds are often intensely colored and form the basis of many synthetic dyes. unb.ca
Derivatives and Analogues of 3 Aminobenzenesulfonate: Synthesis and Functionalization
Synthesis of N-Acylated and N-Substituted Derivatives
The amino group of 3-aminobenzenesulfonate provides a reactive site for the synthesis of N-acylated and N-substituted derivatives, leading to compounds with tailored properties.
A notable method for the N-acylation of aminosulfonic acids, including this compound, is through solid-phase synthesis. This solvent-free approach offers high yields and purity. For instance, the acetylation of metanilic acid can be achieved by reacting it with acetic anhydride (B1165640) in the presence of sodium acetate (B1210297). This process, carried out in a kneader, results in the formation of 3-acetylamino-benzenesulfonic acid sodium salt with a yield of 95%. google.comgoogle.com The reaction proceeds through the neutralization of the sulfonic acid group, which is crucial as little to no acylation of the amino group occurs otherwise, followed by the acylation of the amino group. google.com
Another approach involves carrying out the acetylation in a sulfuric acid medium. Dry metanilic acid can be reacted with acetic anhydride in anhydrous sulfuric acid. The reaction mixture is heated to complete the acetylation, and the product, N-acetylmetanilic acid, can be subsequently isolated. google.com
The synthesis of N-substituted derivatives often involves the reaction of nitrobenzene-1-sulfonyl chloride with appropriate anilines to form nitrophenylsulfonamides. The nitro group is then reduced to an amine using reagents like iron powder with hydrochloric acid or tin(II) chloride dihydrate. frontiersin.org This general strategy can be adapted to produce a variety of N-substituted aminobenzenesulfonates.
Sulfonated Polyaniline (SPANI) Architectures and Their Functionalization
Sulfonated polyaniline (SPANI) is a self-doped conducting polymer that has garnered significant interest due to its enhanced solubility and processability compared to its non-sulfonated counterpart, polyaniline (PANI). 3-Aminobenzenesulfonic acid is a key monomer in the synthesis of SPANI.
Controlled Synthesis of SPANI from this compound
The direct homopolymerization of 3-aminobenzenesulfonic acid (3-ABSa) has been historically challenging due to the steric hindrance and electron-withdrawing nature of the sulfonic acid group, which deactivates the monomer towards oxidation. frontiersin.org However, successful polymerization has been achieved under specific conditions. For example, chemical homopolymerization has been accomplished under high pressure or using FeCl₃·6H₂O as both an oxidant and dopant in a solvent-free reaction at elevated temperatures. frontiersin.org
Enzymatic synthesis offers a greener alternative. Laccase, a multicopper oxidase, can catalyze the oxidation of 3-ABSa to produce SPANI in aqueous solutions at moderate pH and room temperature. frontiersin.orgresearchgate.net Spectroscopic analysis, such as UV-vis, can monitor the formation of SPANI, which is often accompanied by the formation of azo-benzene derivatives as byproducts. researchgate.net
Electrochemical methods also provide a means for the controlled synthesis of SPANI. Three-dimensional polyaniline network structures can be synthesized on a 3-aminobenzenesulfonic acid functionalized glassy carbon electrode. This involves the initial covalent grafting of 3-ABSa onto the electrode surface, followed by the electrochemical polymerization of aniline (B41778) on this functionalized surface. scirp.orgscirp.org
Copolymerization with Other Aromatic Monomers
To overcome the challenges of homopolymerization and to tailor the properties of the resulting polymer, 3-aminobenzenesulfonic acid is often copolymerized with other aromatic monomers, most commonly aniline. This approach allows for the incorporation of sulfonic acid groups into the polyaniline backbone, leading to self-doped and more processable materials. mdpi.com
The properties of the resulting sulfonated polyanilines (SPANs) are highly dependent on the reaction conditions, such as the molar ratio of the comonomers (e.g., metanilic acid to aniline) and the oxidant-to-monomer ratio. The degree of sulfonation, which is the molar ratio of sulfur to nitrogen in the copolymer, directly influences the polymer's degree of oxidation and bulk conductivity. Higher degrees of sulfonation tend to result in a polymer state closer to the reduced leucoemeraldine form and consequently lower conductivity. mdpi.com
Morphology and Nanostructure Control in SPANI Synthesis
The morphology and nanostructure of SPANI significantly impact its properties and potential applications. Various strategies have been developed to control these features during synthesis. By controlling the polymerization conditions, SPANI can be produced in the form of nanofibers, which offer a high surface-area-to-volume ratio, beneficial for applications in sensors and catalysis. d-nb.info
The use of templates or functionalized surfaces can also direct the growth and assembly of SPANI nanostructures. For example, the electrochemical deposition of polyaniline on a surface functionalized with sulfonated polyaniline-graphene can lead to the formation of PANI nanosheets with a thickness of approximately 10 nm. rsc.org These nanosheets exhibit a large surface area accessible to electrolytes, which enhances their specific capacitance. rsc.org
Metal-Organic Frameworks and Coordination Complexes Involving this compound
The bifunctional nature of this compound, with its amino and sulfonate groups, makes it an attractive ligand for the construction of metal-organic frameworks (MOFs) and coordination complexes. These materials have potential applications in gas storage, separation, and catalysis.
The amino group of this compound can act as a Lewis base site within the MOF structure, which can enhance the selective adsorption of gases like CO₂. For instance, amino-functionalized MOFs have been synthesized using 2-aminoterephthalate as a ligand with various metal centers such as Mg, Co, and Sr. researchgate.net While not this compound, this demonstrates the principle of using amino-functionalized linkers.
The sulfonate group can also participate in coordination to metal centers. However, due to the generally weaker coordinating ability of sulfonate groups compared to carboxylates, they can sometimes lead to frameworks with missing metal-linker connectivity. This can create unique properties, such as enhanced proton conductivity, due to the presence of free, non-coordinated sulfonate groups within the pores. scirp.org
Hybrid Materials Incorporating this compound Moieties
Hybrid materials that combine the properties of this compound or its derivatives with other materials, such as nanoparticles or other polymers, offer synergistic functionalities.
A common approach is the creation of composites with SPANI. For example, SPANI can be used to non-covalently functionalize graphene sheets, resulting in stable aqueous dispersions of graphene. The resulting composite films exhibit improved electrochemical stability and enhanced electrocatalytic activity. nih.gov Similarly, multi-walled carbon nanotubes (MWCNTs) can be functionalized with SPANI, leading to water-soluble composites with potential applications in electronics. acs.org
Advanced Spectroscopic and Characterization Approaches for 3 Aminobenzenesulfonate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 3-aminobenzenesulfonate and for tracking the changes that occur during polymerization and other reactions.
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, the aromatic protons exhibit distinct chemical shifts due to their positions on the benzene (B151609) ring relative to the amino and sulfonate groups. These shifts are sensitive to the solvent used and the pH of the solution. sigmaaldrich.com
¹³C NMR spectroscopy offers direct insight into the carbon skeleton of the molecule. bhu.ac.in The chemical shifts of the carbon atoms in the benzene ring are influenced by the attached functional groups. The carbon atom attached to the sulfonate group will have a different chemical shift compared to the one bonded to the amino group, and both will differ from the other carbon atoms in the ring. oregonstate.edu
Table 1: Typical NMR Chemical Shifts for Aromatic Compounds
| Type of Nucleus | Chemical Environment | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic (Ar-H) | 6.5 - 8.5 |
| ¹³C | Aromatic (C=C) | 110 - 150 |
| ¹³C | Carbonyl (C=O) | 170 - 220 |
Note: The exact chemical shifts for this compound can vary depending on the solvent, concentration, and temperature. sigmaaldrich.com
During the polymerization of this compound, NMR can be used to follow the disappearance of the monomer and the appearance of new signals corresponding to the polymer structure. For instance, in the formation of sulfonated polyaniline (SPANI), changes in the aromatic region of the ¹H NMR spectrum can indicate the formation of new bonds between monomer units. nih.gov
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra, especially for complex derivatives and polymers.
COSY experiments show correlations between coupled protons, helping to identify adjacent protons in the molecular structure. This is particularly useful for assigning the signals of the aromatic protons in this compound and its derivatives.
HSQC experiments correlate the signals of protons with their directly attached carbon atoms, providing a clear link between the ¹H and ¹³C spectra. This is essential for confirming the assignment of carbon resonances.
These advanced techniques are crucial for characterizing the structure of copolymers, such as those formed between this compound and aniline (B41778), where the resulting spectra can be crowded and difficult to interpret with 1D methods alone.
1H and 13C NMR Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Product Analysis
UV-Vis spectroscopy is a key technique for monitoring reactions involving this compound and for characterizing the resulting products, particularly polymers like sulfonated polyaniline (SPANI). nih.govdntb.gov.ua This method is based on the absorption of ultraviolet or visible light by molecules, which corresponds to electronic transitions between different energy levels.
The UV-Vis spectrum of this compound in solution typically shows absorption bands in the ultraviolet region, corresponding to π-π* transitions within the benzene ring. nist.gov The positions and intensities of these bands can be influenced by the solvent and pH.
During the polymerization of this compound, significant changes in the UV-Vis spectrum are observed. For example, in the laccase-catalyzed oxidation of this compound to form SPANI, the emergence of a new, intense absorption band at around 565 nm is a clear indicator of polymer formation. nih.govfrontiersin.org This band is attributed to electronic transitions within the conjugated polymer backbone. The growth of this band over time can be used to monitor the reaction kinetics. frontiersin.org
Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical methods, allows for the in-situ monitoring of spectral changes as the potential applied to a solution of this compound is varied. This technique has shown that upon oxidation, new absorption bands appear, corresponding to the formation of oxidized species and eventually the polymer. nih.govfrontiersin.org
Table 2: Key UV-Vis Absorption Bands in the Analysis of this compound and its Polymer
| Compound/State | Approximate λmax (nm) | Assignment | Reference |
| This compound | ~240, ~290 | π-π* transitions in the benzene ring | nist.gov |
| Sulfonated Polyaniline (SPANI) | ~300-320 | π-π* transition in the benzenoid rings | griffith.edu.au |
| Sulfonated Polyaniline (SPANI) | ~450 | Polaron band transition | griffith.edu.au |
| Sulfonated Polyaniline (SPANI) | ~565 | Exciton formation in the quinoid rings | nih.govfrontiersin.org |
Electrochemical Characterization Techniques
Electrochemical methods are fundamental for studying the redox behavior of this compound and the properties of the resulting conductive polymers.
Cyclic voltammetry is a powerful technique for investigating the oxidation and reduction processes of this compound and for its electropolymerization. nih.govresearchgate.net In a typical CV experiment, the potential applied to a working electrode is swept linearly in both the forward and reverse directions, and the resulting current is measured.
The cyclic voltammogram of this compound in an acidic medium shows an irreversible oxidation peak at a high positive potential, indicating that the monomer can be oxidized. frontiersin.org During electropolymerization, successive CV cycles show an increase in the peak currents, which signifies the growth of a conductive polymer film on the electrode surface. cecri.res.in The resulting polymer, such as poly(this compound), exhibits its own characteristic redox peaks, which correspond to the transitions between its different oxidation states (leucoemeraldine, emeraldine, and pernigraniline). researchgate.net
The shape and position of the CV peaks can provide information about the reaction mechanism, the stability of the polymer film, and the effect of parameters such as pH and scan rate. cecri.res.in For instance, the redox activity of sulfonated polyanilines is known to be pH-dependent. researchgate.net
Electrochemical Impedance Spectroscopy is a non-destructive technique used to probe the interfacial properties of electrodes modified with films of poly(this compound) and its derivatives. researchgate.net EIS measures the impedance of a system over a range of frequencies, and the data is often represented as a Nyquist plot.
For a polymer-coated electrode, the EIS data can provide information about:
Solution Resistance (Rs): The resistance of the electrolyte solution.
Charge Transfer Resistance (Rct): The resistance to the flow of charge across the electrode-polymer interface, which is related to the kinetics of the redox reactions.
Double-Layer Capacitance (Cdl): The capacitance at the electrode-polymer interface.
Warburg Impedance: Related to the diffusion of ions within the polymer film.
By fitting the EIS data to an equivalent circuit model, these parameters can be quantified. cecri.res.in This allows for the characterization of the conductivity, capacitance, and charge transport properties of the polymer film, which are crucial for applications in sensors, supercapacitors, and corrosion protection. researchgate.netcecri.res.inresearchgate.net For example, a lower charge transfer resistance generally indicates faster electron transfer kinetics and a more conductive film. The impedance characteristics of these films are also dependent on the applied DC potential, reflecting the different properties of the various oxidation states of the polymer. cecri.res.in
Spectroelectrochemistry for Coupled Optical and Electrochemical Analysis
Spectroelectrochemistry is a powerful technique that simultaneously combines electrochemical methods with spectroscopy to study the optical changes that occur as a molecule is oxidized or reduced. sciepub.com This approach provides a direct correlation between the electrochemical and spectral properties of a substance, offering valuable information on reaction mechanisms, intermediates, and the electronic structure of redox-active species. sciepub.comals-japan.com
In the context of this compound (3-ABSa) and its derivatives, spectroelectrochemistry has been instrumental in characterizing the products formed during electrochemical processes. For instance, research on the laccase-induced oxidation of 3-ABSa utilized UV-vis spectroscopy to monitor the formation of sulfonated polyaniline (SPANI), identified by a distinct peak at 565 nm. nih.govdntb.gov.uafrontiersin.org These studies confirmed the green synthesis of SPANI and suggested that adjusting the pH could optimize the yield. nih.govdntb.gov.ua
Further spectroelectrochemical analysis of 3-ABSa at a pH of 4.6, involving spectral collection while varying the potential from +0.4 V to +1.45 V, revealed the emergence of two overlapping bands at 370 nm and 410 nm as the potential neared +0.7 V. frontiersin.org These observations are critical for understanding the oxidation mechanism of 3-ABSa and characterizing the resulting species. frontiersin.org The experimental setup for such analyses typically involves a potentiostat coupled with a fiber spectrometer and a specialized electrochemical cell, such as a low-volume cell with a three-electrode system or a quartz cuvette with a platinum mesh working electrode for optical transparency. sciepub.comfrontiersin.org
Table 1: Spectroelectrochemical Analysis of this compound Oxidation
| pH | Applied Potential (V vs. NHE) | Observed Spectral Changes | Inferred Species |
| 4.6 | Approaching +0.7 | Overlapping bands at 370 nm and 410 nm | Oxidation products of 3-ABSa |
| Suboptimal | Not specified | Peak at 565 nm | Sulfonated Polyaniline (SPANI) |
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgunimi.itcarleton.edu The technique is based on the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. wikipedia.org The kinetic energy of these ejected electrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment. wikipedia.org
XPS has been employed to characterize thin films and modified surfaces involving this compound. For example, in the development of a polyaniline (PAN) network on a 3-aminobenzenesulfonic acid (ABSA) functionalized glassy carbon electrode (GCE), XPS was used to characterize the resulting PAN-ABSA composite film. researchgate.netscirp.org This analysis is crucial for confirming the covalent grafting of ABSA onto the GCE surface and the subsequent polymerization of aniline. researchgate.netscirp.org The technique can also be used to quantify the atomic percentages of elements on the surface, providing insight into the success of surface modification. thermofisher.com
The successful application of XPS requires ultra-high vacuum conditions to minimize the scattering of photoelectrons by gas molecules. wikipedia.orgcarleton.edu It can detect all elements except for hydrogen and helium, with a detection limit typically around 0.1 atomic percent. wikipedia.orgncl.ac.uk
Table 2: Typical Information Obtained from XPS Analysis of this compound Modified Surfaces
| Analytical Information | Description | Relevance to this compound |
| Elemental Composition | Identifies the elements present on the surface. | Confirms the presence of nitrogen and sulfur from 3-ABSa. |
| Chemical State | Determines the oxidation state and bonding environment of elements. | Differentiates between the amine and sulfonic acid groups and their interactions with other materials. |
| Surface Concentration | Quantifies the amount of each element on the surface. | Measures the efficiency of surface functionalization with 3-ABSa. |
Microscopic Techniques for Morphological Assessment
Microscopic techniques are essential for visualizing the surface morphology and structure of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are two such powerful techniques.
SEM provides a two-dimensional image of the surface by scanning it with a focused beam of electrons. up.ac.za It is used to study the surface topography and composition. In the context of this compound, SEM has been utilized to characterize the morphology of films and composites. For instance, it was used to examine the three-dimensional polyaniline network structure formed on a 3-aminobenzenesulfonic acid functionalized glassy carbon electrode. researchgate.netscirp.org
AFM, on the other hand, provides a three-dimensional topographic image of a surface with very high resolution. up.ac.za It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. AFM has been used to study the surface of films functionalized with derivatives of this compound. up.ac.za For example, the surface morphology of magnetoplasmonic Fe3O4@Au@m-ABS nanoparticles deposited on a film was studied using both SEM and AFM. nih.gov The combination of these techniques, sometimes in a single instrument, allows for a comprehensive correlative analysis of the sample's surface. nenovision.com
Table 3: Microscopic Techniques for Morphological Assessment of this compound Materials
| Technique | Information Provided | Example Application |
| Scanning Electron Microscopy (SEM) | 2D surface topography and morphology. | Characterization of polyaniline films on 3-ABSa functionalized electrodes. researchgate.netscirp.org |
| Atomic Force Microscopy (AFM) | 3D surface topography with high resolution. | Study of self-assembled films of single-walled carbon nanotubes functionalized with 3-aminobenzenesulfonic acid. up.ac.za |
Mass Spectrometry for Isomer Differentiation and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and quantification of molecules in a sample. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, which can be used to determine the elemental composition of a compound. nih.govtechnologynetworks.com
A significant challenge in the analysis of aminobenzenesulfonic acid is the differentiation of its positional isomers (ortho, meta, and para). xml-journal.net Ion mobility spectrometry coupled with mass spectrometry (IMS-MS) has emerged as a powerful tool for this purpose. xml-journal.net This technique separates ions based on their size and shape in the gas phase, allowing for the direct and simultaneous recognition of the positional isomers of aminobenzenesulfonic acid. xml-journal.netx-mol.com
Mass spectrometry is also a cornerstone of metabolomics, the study of small molecules (metabolites) in a biological system. nih.gov In the context of this compound, MS-based methods are crucial for identifying its metabolites. researchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to separate complex mixtures and identify metabolites based on their retention time and mass spectra. ijpras.com Precursor ion scans and neutral loss scans are common MS/MS techniques used to detect specific classes of metabolites, such as glucuronide and sulfate (B86663) conjugates. ijpras.com For instance, in studies of the microbial degradation of substituted benzenesulfonic acids, GC-MS and HPLC analyses were used to identify metabolites like 3-aminophenol (B1664112) from this compound. d-nb.info
Table 4: Mass Spectrometry Techniques for the Analysis of this compound
| Technique | Application | Key Findings/Capabilities |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Isomer Differentiation | Direct and simultaneous recognition of positional isomers of aminobenzenesulfonic acid. xml-journal.netx-mol.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Metabolite Identification | Identification of degradation products like 3-aminophenol. d-nb.info |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite Identification | Separation and identification of metabolites in complex biological samples. ijpras.com |
| High-Resolution Mass Spectrometry (HRMS) | Isomer Differentiation & Metabolite Identification | Provides accurate mass measurements for determining elemental composition. nih.govtechnologynetworks.com |
Computational and Theoretical Studies of 3 Aminobenzenesulfonate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. conicet.gov.ar For 3-aminobenzenesulfonate and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been instrumental in understanding their geometry, vibrational spectra, and electronic characteristics. researchgate.netresearchgate.netresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that reflects the molecule's chemical stability and reactivity. conicet.gov.arnih.gov A smaller gap generally suggests higher reactivity. nih.gov
For molecules related to this compound, DFT calculations have been used to determine these orbital energies. For example, analysis of similar sulfonated compounds shows that the distribution of HOMO and LUMO orbitals can indicate potential sites for charge transfer within the molecule. nih.govresearchgate.net Such charge transfer is a key factor in various chemical and physical phenomena, including non-linear optical (NLO) activity. researchgate.netresearchgate.net
Table 1: Illustrative Frontier Orbital Energies from DFT Calculations for a Related Sulfonated Aromatic Amine
| Orbital | Energy (eV) |
| HOMO | -9.444 |
| LUMO | -3.087 |
| HOMO-LUMO Gap | 6.357 |
This table presents example data for a related compound, calculated at the B3LYP/LanL2DZ level of theory, to illustrate the typical output of such calculations. conicet.gov.ar The specific values for this compound may vary depending on the computational method and basis set used.
DFT calculations are also employed to simulate vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as stretching and bending of functional groups. researchgate.net For instance, in related aminobenzenesulfonic acid compounds, theoretical calculations have helped to assign the characteristic stretching vibrations of the sulfonate (SO₃⁻) and amino (NH₃⁺) groups. The asymmetric and symmetric stretching vibrations of the SO₃⁻ group are typically predicted in the ranges of 1140-1250 cm⁻¹ and 1030-1070 cm⁻¹, respectively. researchgate.net
DFT can be used to model reaction mechanisms by mapping the potential energy surface of a reaction. francis-press.com This involves locating the transition state structures and calculating the activation energies, which provides a deeper understanding of the reaction kinetics. francis-press.com For example, in the diazotization reaction involving p-aminobenzenesulfonic acid, a similar compound, DFT calculations at the B3LYP/6-311++G(D,P) level have been used to explore the reaction pathway and determine the activation energies for each elementary step. francis-press.com This type of analysis is crucial for understanding how this compound might participate in chemical reactions, such as the formation of azo dyes.
Vibrational Spectroscopy Simulations
Molecular Dynamics Simulations for Solvation and Aggregation Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for investigating the behavior of molecules in solution, including their solvation and aggregation tendencies. nih.govnih.gov
For molecules like this compound, MD simulations can provide insights into how they interact with solvent molecules, such as water, and with each other. researchgate.net These simulations can reveal the formation of aggregates and help understand the driving forces behind this self-assembly, which can be influenced by factors like hydrogen bonding and π-π stacking interactions. d-nb.info Studies on similar molecules, like meta-aminobenzoic acid, have used MD simulations to explore how different forms of the molecule (nonionic and zwitterionic) aggregate in aqueous solutions, which is crucial for understanding crystallization processes. researchgate.net
Quantum Chemical Parameters and Reactivity Prediction
From the energies of the HOMO and LUMO, several quantum chemical parameters can be derived to predict the global reactivity of a molecule. conicet.gov.ar These descriptors include:
Ionization Potential (I): Related to the HOMO energy (I ≈ -E_HOMO).
Electron Affinity (A): Related to the LUMO energy (A ≈ -E_LUMO).
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap corresponds to a soft molecule.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/2η).
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ²/2η, where μ is the electronic chemical potential, μ ≈ -χ).
These parameters, calculated for related compounds, have been used to compare their reactivity. conicet.gov.arrsc.org For example, a higher electrophilicity index suggests a greater capacity to act as an electrophile.
Table 2: Illustrative Quantum Chemical Reactivity Descriptors for a Related Compound
| Parameter | Value (eV) |
| Ionization Potential (I) | 9.444 |
| Electron Affinity (A) | 3.087 |
| Electronegativity (χ) | 6.266 |
| Chemical Hardness (η) | 3.179 |
| Electrophilicity Index (ω) | 6.175 |
This table shows example data for a related compound to illustrate the application of these descriptors. conicet.gov.ar The values provide a quantitative basis for comparing the chemical reactivity of different molecules.
Dissociation Constants and Zwitterionic Behavior Studies
Computational methods can be used to study the protonation and deprotonation equilibria of molecules like this compound, which can exist in different ionic forms, including as a zwitterion. The zwitterionic form, where the amino group is protonated (-NH₃⁺) and the sulfonic acid group is deprotonated (-SO₃⁻), is a key species, particularly in solid-state and aqueous solutions.
Theoretical calculations can help in understanding the relative stabilities of the different ionic forms and predict their dissociation constants (pKa values). Studies on similar molecules have shown that the presence of both acidic (sulfonic acid) and basic (amino) groups leads to complex acid-base behavior. researchgate.net The zwitterionic nature of these compounds is crucial for their physical properties and intermolecular interactions, such as hydrogen bonding, which can be investigated using DFT. researchgate.net The stability of zwitterionic dimers in solution, which can be a precursor to crystallization, has been studied for analogous systems using a combination of DFT and MD simulations. researchgate.net
Biochemical and Environmental Fate Studies of 3 Aminobenzenesulfonate
Microbial Degradation Pathways and Mechanisms
The microbial breakdown of 3-aminobenzenesulfonate involves complex enzymatic processes, primarily centered around desulfonation, which is the cleavage of the carbon-sulfur bond.
Studies have shown that the biodegradation of aminobenzenesulfonic acid (ABS) isomers, including this compound, predominantly occurs under aerobic conditions. nih.govresearchgate.net Inocula from environments historically contaminated with sulfonated aromatic amines have demonstrated the capacity for aerobic degradation of these compounds. nih.govresearchgate.net Conversely, under anaerobic conditions, the degradation of many sulfonated aromatic amines is limited. nih.gov While some sulfonated azo dyes can be decolorized by bacteria under anaerobic conditions, the complete mineralization of the resulting aromatic amines often requires a subsequent aerobic step. wur.nl
Microbial desulfonation of aromatic compounds like this compound can proceed through several mechanisms. One key mechanism involves the action of monooxygenases, which hydroxylate the aromatic ring, making the sulfonate group more susceptible to cleavage. wur.nl For instance, some bacteria utilize a monooxygenase for the desulfonation of all three aminobenzenesulfonic acid isomers when these compounds serve as a sulfur source for growth. wur.nl Another recognized mechanism involves dioxygenases, which destabilize the carbon-sulfur bond by adding an oxygen atom to the same carbon, leading to the release of sulfite. d-nb.info A formally reductive desulfonation has also been proposed, though the specifics of this mechanism are less understood. oup.com
The enzymatic machinery responsible for the degradation of aminobenzenesulfonates has been a focus of research. For example, the degradation of 2-aminobenzenesulfonate (B1233890) in Alcaligenes sp. strain O-1 involves a multicomponent enzyme system. d-nb.info This includes the 2-aminobenzenesulfonate 2,3-dioxygenase, which catalyzes the oxygenation and subsequent spontaneous deamination of the substrate. wikipedia.org This reaction forms 3-sulfocatechol, which is then cleaved by 3-sulfocatechol 2,3-dioxygenase. researchgate.net While these specific enzymes have been characterized for the ortho-isomer, analogous enzyme systems are believed to be involved in the degradation of the meta-isomer, this compound.
Several bacterial strains have been identified that can metabolize this compound. Aerobic, carbon-limited enrichment cultures have successfully isolated pure cultures of bacteria, often putative pseudomonads, that can quantitatively utilize this compound as a sole source of carbon and energy. nih.govnih.gov An unidentified rod, strain M-1, has been shown to utilize this compound along with other sulfonated compounds. d-nb.info Furthermore, some bacteria can utilize this compound as a sulfur source for growth. For example, Pseudomonas sp. strain S-313 can convert this compound to 3-aminophenol (B1664112). d-nb.infoasm.org
| Strain | Capability | Reference |
| Putative pseudomonads | Utilize as sole carbon and energy source | nih.govnih.gov |
| Strain M-1 | Utilize as a carbon source | d-nb.info |
| Pseudomonas sp. strain S-313 | Utilize as a sulfur source, converting it to 3-aminophenol | d-nb.infoasm.org |
| Arthrobacter sp. strain DZ-6 | Utilize as a sulfur source | d-nb.info |
Identification and Characterization of Enzymes Involved
Environmental Persistence and Recalcitrance of Sulfonated Aromatic Amines
Sulfonated aromatic amines, as a class of compounds, are generally considered to be resistant to biodegradation. researchgate.net This recalcitrance is largely attributed to the hydrophilic nature of the sulfonate group. researchgate.net The poor biodegradability observed in laboratory studies suggests that these compounds may not be effectively removed during conventional biological wastewater treatment processes. nih.govresearchgate.net Their persistence can lead to their presence as a fraction of the chemical oxygen demand (COD) in treated wastewater. researchgate.net The presence of substituents like the sulfonate group can make aromatic compounds more difficult to degrade compared to their non-sulfonated counterparts. researchgate.net
Transformation Products and Metabolite Identification in Environmental Systems
The microbial degradation of this compound leads to the formation of various transformation products. A key initial step in the aerobic degradation pathway is often the removal of the amino group and hydroxylation of the aromatic ring. d-nb.infoasm.org For instance, the conversion of this compound to 3-aminophenol has been observed. d-nb.infoasm.org Further degradation of the aromatic ring can occur, leading to the formation of intermediates like sulfocatechols. For example, in the degradation of other aminobenzenesulfonate isomers, the formation of 3-sulfocatechol and catechol 4-sulfonate has been identified. researchgate.netoup.com The ultimate mineralization of the compound results in the release of sulfate (B86663), ammonia, and carbon dioxide. nih.gov
| Precursor Compound | Transformation Product/Metabolite | Reference |
| This compound | 3-Aminophenol | d-nb.infoasm.org |
| 2-Aminobenzenesulfonate | 3-Sulfocatechol | researchgate.net |
| 4-Aminobenzenesulfonate | Catechol 4-sulfonate | oup.com |
| Benzene (B151609) 1,3-disulfonate | Catechol 4-sulfonate | oup.com |
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) represent a class of environmental remediation technologies that are particularly effective for treating recalcitrant organic pollutants like this compound, which are often resistant to conventional biological wastewater treatment. researchgate.netajast.net These processes are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). ajast.netresearchgate.net AOPs can mineralize complex organic molecules into simpler, non-toxic compounds such as carbon dioxide, water, and inorganic ions. researchgate.net Due to their efficiency in degrading persistent pollutants, various AOPs, including Fenton and photo-Fenton reactions, ozonation, and heterogeneous photocatalysis, have been investigated for the remediation of water contaminated with sulfonated aromatic amines. researchgate.netunito.itresearchgate.net
The application of AOPs is often considered a pre-treatment step to enhance the biodegradability of industrial wastewater. researchgate.net While complete mineralization can be costly, partial oxidation via AOPs can transform persistent pollutants into more biodegradable intermediates, which can then be treated effectively by conventional biological methods. ajast.net
Fenton and Fenton-like Processes
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) under acidic conditions to produce hydroxyl radicals. researchgate.netuniversiteitleiden.nl It is a widely studied AOP for the degradation of various industrial pollutants, including sulfonated aromatic compounds. researchgate.net The Fenton-like process, which uses ferric iron (Fe³⁺), is also capable of oxidizing organic substrates, though it is generally considered less reactive than the classic Fenton's reagent (Fe²⁺/H₂O₂). universiteitleiden.nl
Research has demonstrated the efficacy of the Fenton process for the degradation of sulfanilic acid, an isomer of this compound. In one study, the optimal conditions for the degradation of sulfanilic acid were determined using response surface methodology. The highest Total Organic Carbon (TOC) reduction of 44% was achieved after a 60-minute treatment with a Fenton reagent ratio of approximately 1:67 ([Fe²⁺] ≈ 1.5 mM and [H₂O₂] = 100 mM). researchgate.net This treatment also significantly improved the biodegradability of the wastewater, with the BOD₅/COD ratio increasing from a non-biodegradable level to 0.38. researchgate.net
In other systems, aminobenzenesulfonic acid isomers appear as intermediate products. For example, during the degradation of the azo dye Sunset Yellow in a Tris–Co(II)–H₂O₂ system, the cleavage of the N=N bond results in the formation of 4-aminobenzenesulfonate, which is subsequently oxidized by hydroxyl radicals. acs.org Similarly, in an Fe(III)/Metabisulfite process used to degrade the azo dye Acid Orange 7, 4-aminobenzenesulfonic acid was identified as a transformation product that was further degraded into compounds like 1,4-benzenediol and phenol. mdpi.com
| Target Pollutant | AOP System | Key Parameters | Degradation Efficiency | Reference |
| Sulfanilic Acid | Fenton | [Fe²⁺] ≈ 1.5 mM; [H₂O₂] = 100 mM; 60 min | 44% TOC Reduction | researchgate.net |
| Acid Orange 7 (AO7) | Fe(III)/Metabisulfite | [AO7]₀ = 0.02 mM; [Fe(III)]₀ = 0.01 mM; [MBS]₀ = 0.1 mM; pH = 4.55 | 85.6% AO7 Removal | mdpi.com |
| Sunset Yellow (SY) | Tris–Co(II)–H₂O₂ | [SY] = 20 mg/L; [Co(II)] = 50 µM; [Tris] = 150 µM; [H₂O₂] = 250 µM | Cleavage of N=N bond to form 4-aminobenzenesulfonate | acs.org |
Ozonation
Ozonation is another powerful AOP that can be used for the degradation of persistent organic pollutants. uah.es Ozone (O₃) can react with pollutants directly (molecular ozone) or indirectly through the generation of hydroxyl radicals, particularly at higher pH values. ajast.netuah.es
Studies on the ozonation of the structurally related antibiotic sulfamethoxazole (B1682508) have provided insights into potential degradation pathways for sulfonated amines. The process involves multiple reaction routes, including hydroxylation of the benzene ring, oxidation of the amino group, and cleavage of the sulfur-nitrogen (S–N) bond. uah.es Combining ozonation with other processes, such as biodegradation, has been shown to be highly effective. For instance, a combined biodegradation and ozonation treatment for tannery wastewater, which contains complex pollutants, achieved degradation rates of 92-95%. researchgate.net
Heterogeneous Photocatalysis
Heterogeneous photocatalysis typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. unito.it These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that can mineralize organic pollutants. researchgate.netunito.it
This technology has been successfully applied to degrade various sulfonated aromatic compounds. In experiments involving the photocatalytic treatment of naphthalenedisulfonic acids using TiO₂, complete degradation of the initial substrate was observed. unito.it For example, 2,6-Naphthalenedisulfonic acid was completely abated after 50 minutes of irradiation, although complete mineralization to sulfate required approximately 3 hours, indicating the formation of intermediate products that were slower to degrade. unito.it The presence of dissolved oxygen was found to be crucial for the efficiency of the photocatalytic process. unito.it
| Target Pollutant | AOP System | Catalyst | Key Findings | Reference |
| 2,6-Naphthalenedisulfonic acid | Heterogeneous Photocatalysis | TiO₂ P25 | Complete substrate degradation in 50 min; complete mineralization in ~3 hours. | unito.it |
| 2,3-BON (3-Hydroxy-2-naphthoic acid) | Heterogeneous Photocatalysis | TiO₂ P25 | Complete substrate degradation in ~15 min with aeration. | unito.it |
Emerging Research Directions and Advanced Applications of 3 Aminobenzenesulfonate
Application in Functional Materials Chemistry
3-Aminobenzenesulfonate, also known as metanilic acid, is a versatile organic compound that is finding increasing use in the development of advanced functional materials. Its unique structure, featuring both an amino group and a sulfonic acid group on a benzene (B151609) ring, allows for its incorporation into a variety of polymers and composites, leading to materials with tailored electronic, sensory, and catalytic properties.
Conductive Polymers and Composites
This compound is a key monomer in the synthesis of sulfonated polyanilines (SPANI), a class of conductive polymers with enhanced processability and environmental stability. smolecule.comnih.gov The presence of the sulfonate group improves the solubility of the polymer, a significant advantage over its unsubstituted counterpart, polyaniline (PANI). nih.govfrontiersin.org This enhanced solubility, particularly in alkaline or aqueous media, facilitates the fabrication of thin films and composites for various applications. researchgate.net
The copolymerization of this compound with aniline (B41778) allows for the tuning of the resulting polymer's properties. researchgate.net Even small amounts of the sulfonated monomer can significantly improve the electrochemical response of the polymer at physiological pH. researchgate.net Research has demonstrated that these copolymers exhibit good conductivity and can be synthesized under various conditions, including high pressure and solvent-free environments. nih.govgrafiati.com
The incorporation of this compound into composites with materials like carbon nanotubes and graphene can further enhance their electrical conductivity and mechanical properties. researchgate.net These composites are being explored for applications in flexible electronics, wearable devices, and energy storage. nih.govgrafiati.com
Table 1: Properties of Conductive Polymers Incorporating this compound
| Polymer/Composite | Synthesis Method | Key Properties | Potential Applications |
|---|---|---|---|
| Sulfonated Polyaniline (SPANI) | Chemical or Electrochemical Polymerization | Improved solubility, tunable conductivity, good environmental stability. smolecule.comnih.gov | Electronics, sensors, antistatic coatings. smolecule.comnih.gov |
| Aniline-co-3-aminobenzenesulfonate | Copolymerization | Enhanced electrochemical activity at neutral pH. researchgate.net | Biosensors, electrochromic devices. researchgate.netscirp.org |
| SPANI/Carbon Nanotube Composite | In-situ Polymerization | High electrical conductivity, improved mechanical strength. | Flexible electronics, energy storage. researchgate.net |
| SPANI/Graphene Composite | In-situ Polymerization | Excellent electrical conductivity and redox reactivity. researchgate.net | Supercapacitors, catalytic supports. researchgate.net |
Sensor Technologies
The unique electrochemical properties of polymers derived from this compound make them highly suitable for sensor applications. The ability to functionalize electrodes with thin films of these polymers provides a platform for the sensitive and selective detection of various analytes. scirp.orgnih.gov
For instance, a glassy carbon electrode modified with a composite film of polyaniline and this compound has been shown to be an effective sensor for ascorbic acid (vitamin C). scirp.orgscirp.org The modified electrode exhibits enhanced electrocatalytic activity, allowing for the detection of ascorbic acid at lower potentials and with greater sensitivity. scirp.orgscirp.org
In another application, p-aminobenzenesulfonic acid, an isomer of this compound, has been used to functionalize silver nanoparticles for the colorimetric detection of the pesticide pymetrozine. scientific.net This demonstrates the potential of aminobenzenesulfonic acids in developing simple and rapid sensing platforms. The development of polymer-modified electrodes is a growing area of research for creating stable and reproducible sensors and biosensors. nih.gov
Catalytic Support Materials
The sulfonic acid group in this compound provides a site for anchoring metal nanoparticles, making polymers derived from it excellent catalytic support materials. nih.gov These materials combine the high surface area and stability of the polymer with the catalytic activity of the metal, leading to efficient and reusable catalysts.
For example, polyaniline-supported nano metal particles have been used as catalysts in various coupling reactions. nih.govfrontiersin.org Furthermore, a porous solid acid catalyst has been synthesized from this compound and used for the dehydration of sorbitol to isosorbide, a valuable biorenewable chemical. acs.org This catalyst demonstrated high activity and could be reused multiple times without a significant loss in performance. acs.org The thermal stability of such catalysts is a key advantage, with significant decomposition only occurring at high temperatures. acs.org
Role in Green Chemistry and Biocatalysis
The use of this compound is also gaining traction in the field of green chemistry, which focuses on developing environmentally friendly chemical processes. frontiersin.org Biocatalysis, the use of enzymes to catalyze chemical reactions, is a key aspect of green chemistry, and this compound can be polymerized using enzymatic methods. frontiersin.orgrajdhanicollege.ac.in
Laccase, a multi-copper oxidase enzyme, can catalyze the oxidation and polymerization of this compound in water at moderate pH and room temperature, eliminating the need for harsh chemical oxidants. frontiersin.org This enzymatic synthesis produces sulfonated polyaniline under environmentally benign conditions. frontiersin.org Research has shown that this "green" synthesis is a viable alternative to traditional chemical polymerization methods. nih.govfrontiersin.org The process is part of a broader effort to utilize renewable resources and biocatalysts to support a sustainable chemical industry. mdpi.com
Advanced Synthetic Intermediate in Complex Molecule Construction
Beyond its use in polymers, this compound serves as a valuable synthetic intermediate in the construction of more complex molecules. The presence of two distinct functional groups, the amino and sulfonic acid groups, allows for a variety of chemical transformations. smolecule.com
For example, this compound can be used in the synthesis of azo dyes, which are a large and important class of colored organic compounds. smolecule.com It is also a precursor in the preparation of certain pharmaceuticals. smolecule.com The reactivity of the amino group allows for its participation in nucleophilic substitution and diazotization reactions, opening up pathways to a wide range of derivatives. smolecule.com The compound has been used to synthesize novel metal-organic frameworks and coordination complexes with interesting structural and functional properties. mdpi.com
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. fiveable.memdpi.com Host-guest chemistry, a central concept in this field, focuses on the specific binding of a "guest" molecule within the cavity of a "host" molecule. fiveable.methno.org
The structure of this compound, with its potential for hydrogen bonding and electrostatic interactions, makes it an interesting building block for supramolecular assemblies. The formation of host-guest complexes can be driven by these non-covalent interactions, leading to the creation of organized structures with potential applications in areas like drug delivery and sensing. rsc.orgrsc.org For instance, the reaction of 3-aminobenzenesulfonic acid with copper(II) nitrate (B79036) in the presence of dimethylformamide and water leads to a new complex where the this compound acts as a ligand, coordinating to the copper center and participating in a hydrogen-bonded network. mdpi.com This demonstrates its ability to direct the formation of extended supramolecular architectures.
Q & A
Q. What are the optimal synthesis protocols for 3-aminobenzenesulfonate derivatives, and how can purity be validated?
Methodological Answer:
- Synthesis Optimization : Derivatives like 2-Tolyl and 2-Ethylphenyl 3-aminobenzenesulfonates are synthesized via sulfonation reactions, with yields ranging from 46% to 56% under controlled temperature and solvent conditions (e.g., CDCl3 for NMR analysis) .
- Purity Validation : Use IR spectroscopy to confirm NH₂ stretches (e.g., 3463–3385 cm⁻¹) and NMR (¹H/¹³C) to verify aromatic proton environments and substituent positions. For example, δ7.27–6.89 (m, 8H, Ar) in ¹H NMR confirms aromatic ring integrity .
- Storage : Store derivatives at 0–6°C for stability, as recommended for similar sulfonamide compounds .
Q. How can researchers assess the solubility and stability of this compound in aqueous vs. organic solvents?
Methodological Answer:
- Solubility Testing : Conduct phase-solubility studies in water, DMSO, and chloroform. Sodium this compound is hygroscopic and typically dissolves readily in water due to its ionic sulfonate group .
- Stability Analysis : Monitor degradation via HPLC under varying pH and temperature conditions. For related compounds, thermal stability is confirmed by melting points >300°C .
Q. What microbial pathways degrade this compound, and how can these be studied in lab settings?
Methodological Answer:
- Biodegradation Models : Use Delftia tsuruhatensis AD9, which metabolizes this compound into TCA-cycle intermediates. Culture the bacteria in minimal media with the compound as the sole carbon source .
- Analytical Tools : Track degradation via UV-Vis spectroscopy (absorbance at 260 nm for aromatic intermediates) and GC-MS for metabolite identification .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfonation reactions of aminobenzene derivatives be addressed?
Methodological Answer:
- Reaction Design : Use sulfuric acid as a sulfonating agent under controlled temperatures (e.g., 60–80°C) to direct sulfonation to the meta position. Steric and electronic effects of substituents (e.g., –CH₃ or –Cl) influence regioselectivity .
- Computational Modeling : Employ DFT calculations to predict sulfonation sites based on electron density maps and transition-state energetics .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar derivatives?
Methodological Answer:
- Data Cross-Validation : Compare experimental NMR shifts with predicted values from tools like ACD/Labs or ChemDraw. For example, δ2.11 (s, 3H, CH₃) in 2-Tolyl derivatives aligns with alkyl substituent effects .
- Crystallography : Resolve ambiguities via X-ray diffraction to confirm substituent positioning and hydrogen bonding patterns .
Q. How can researchers design experiments to study the interaction of this compound with biological targets (e.g., enzymes)?
Methodological Answer:
- Enzyme Assays : Use alkaline phosphatase or similar hydrolases to test inhibition kinetics. Monitor activity spectrophotometrically (e.g., p-nitrophenylphosphate hydrolysis at 405 nm) .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, focusing on sulfonate-enzyme interactions .
Q. What methodologies are recommended for analyzing environmental persistence of this compound in soil/water systems?
Methodological Answer:
- Microcosm Studies : Simulate environmental conditions by spiking soil/water samples with the compound and measuring half-life via LC-MS/MS. Include controls for microbial activity .
- QSAR Modeling : Predict biodegradability using quantitative structure-activity relationships based on substituent electronegativity and hydrophobicity .
Data Interpretation & Reporting Guidelines
Q. How should researchers handle large datasets from spectral or microbial studies?
Methodological Answer:
- Data Organization : Use appendices for raw data (e.g., NMR spectra, microbial growth curves) and include processed data (e.g., kinetic parameters) in the main text .
- Uncertainty Analysis : Calculate standard deviations for triplicate measurements and report confidence intervals for degradation rates .
Q. What frameworks ensure ethical and rigorous reporting of contradictory results?
Methodological Answer:
- Transparency Protocols : Clearly document experimental conditions (e.g., solvent purity, instrument calibration) to identify variability sources. Use the STROBE checklist for observational studies .
- Peer Review : Engage collaborators to replicate key findings, especially for anomalous data (e.g., unexpected IR peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
